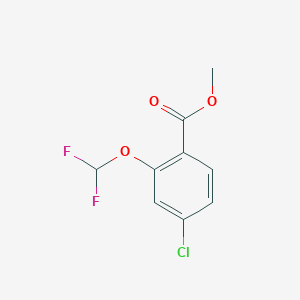

Methyl 4-chloro-2-(difluoromethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPJFZSWLFHSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697531 | |

| Record name | Methyl 4-chloro-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639826-30-5 | |

| Record name | Methyl 4-chloro-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Introduction: The Significance of the Difluoromethoxy Moiety in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and development. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its ability to modulate a range of physicochemical and pharmacological properties. Its unique electronic nature and metabolic stability can enhance binding affinity, improve membrane permeability, and block metabolic pathways, ultimately leading to more potent and durable therapeutic agents. Methyl 4-chloro-2-(difluoromethoxy)benzoate is a key building block in the synthesis of various biologically active compounds, making its efficient and reliable synthesis a topic of considerable interest to researchers in the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen synthetic strategy.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound can be approached via two primary retrosynthetic routes. The most direct and efficient pathway, which will be the focus of this guide, involves the direct O-difluoromethylation of a pre-existing methyl benzoate scaffold. An alternative route involves the initial difluoromethylation of the corresponding carboxylic acid followed by esterification.

Primary Synthetic Route:

This approach commences with the commercially available Methyl 4-chloro-2-hydroxybenzoate. The key transformation is the introduction of the difluoromethyl group onto the phenolic oxygen.

Alternative Synthetic Route:

This pathway begins with 4-chloro-2-hydroxybenzoic acid, proceeds through the O-difluoromethylation to form 4-chloro-2-(difluoromethoxy)benzoic acid, and concludes with a Fischer esterification to yield the final product. While viable, this route involves an additional step.

For the purposes of this guide, we will elaborate on the more convergent and efficient primary synthetic route.

Core Synthesis: O-Difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate

The central transformation in this synthesis is the formation of the aryl difluoromethyl ether. Historically, this was often achieved using chlorodifluoromethane (Freon 22), a gas that is not only challenging to handle on a laboratory scale but also an ozone-depleting substance.[1] A more practical and environmentally conscious approach utilizes sodium chlorodifluoroacetate (SCDA) as a difluorocarbene precursor.[2][3] SCDA is a stable, readily available solid, making it a superior reagent for this transformation.[2]

Reaction Mechanism

The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂) via the thermal decarboxylation of sodium chlorodifluoroacetate.[2] The phenolic hydroxyl group of Methyl 4-chloro-2-hydroxybenzoate is deprotonated by a base, typically potassium carbonate, to form a more nucleophilic phenoxide. This phenoxide then traps the electrophilic difluorocarbene, followed by protonation to yield the desired difluoromethyl ether.[2]

Caption: Mechanism of O-difluoromethylation using sodium chlorodifluoroacetate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Example |

| Methyl 4-chloro-2-hydroxybenzoate | 186.59 | N/A | CymitQuimica |

| Sodium chlorodifluoroacetate (SCDA) | 152.46 | 1895-39-2 | PubChem |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 | Major Suppliers |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Major Suppliers |

| Ethyl Acetate | 88.11 | 141-78-6 | Major Suppliers |

| Brine (saturated NaCl solution) | N/A | N/A | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Major Suppliers |

Note: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 4-chloro-2-hydroxybenzoate (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 volumes relative to the starting material) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Reagent Addition: Under a positive pressure of nitrogen, add sodium chlorodifluoroacetate (2.0-3.0 eq) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 95-120 °C and maintain for 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Pathway: Esterification of 4-chloro-2-(difluoromethoxy)benzoic acid

Should the synthesis commence from 4-chloro-2-hydroxybenzoic acid, the initial step would be the O-difluoromethylation as described above. The resulting 4-chloro-2-(difluoromethoxy)benzoic acid would then be subjected to esterification.

Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.[6][7]

Protocol Overview:

-

Dissolve 4-chloro-2-(difluoromethoxy)benzoic acid (1.0 eq) in an excess of methanol (which acts as both reactant and solvent).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine.

-

The organic layer is dried, concentrated, and the crude product is purified as previously described.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through a robust and scalable O-difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate using sodium chlorodifluoroacetate. This method avoids the use of hazardous gaseous reagents and provides a reliable route to this valuable synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of drug discovery and materials science to access this and related compounds for the development of novel and improved chemical entities. Further optimization of reaction conditions, including solvent and base selection, may lead to even greater efficiency and yield.

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (n.d.). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

-

Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. [Link]

-

Prakash, G. K. S., & Hu, J. (2014). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4044–4047. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Journal of the American Chemical Society, 136(41), 14465-14468. [Link]

-

Zhang, S.-L., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 18(3), 433-437. [Link]

-

Li, J., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871. [Link]

-

Istrati, D. I., et al. (2018). Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. CABI Digital Library. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

- Google Patents. (n.d.). Esterification of hydroxybenzoic acids. (US5260475A).

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 8(6). [Link]

-

4College.co.uk. (n.d.). Esters. [Link]

-

ResearchGate. (2015). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. [Link]

-

ResearchGate. (2018). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. [Link]

- Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid. (CN113423683A).

-

ResearchGate. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Sodium chlorodifluoroacetate. Retrieved from [Link]

Sources

- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

Methyl 4-chloro-2-(difluoromethoxy)benzoate synthesis protocol

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group is a crucial bioisostere for hydroxyl and methoxy moieties, offering improved metabolic stability, lipophilicity, and target-binding affinity. This document outlines a robust, two-step synthetic pathway commencing from the commercially available 4-chloro-2-hydroxybenzoic acid. The synthesis involves an initial Fischer esterification followed by a state-of-the-art difluoromethylation of the phenolic hydroxyl group using sodium chlorodifluoroacetate. This guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and critical safety considerations.

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug design. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a privileged motif. It acts as a bioisostere of phenolic hydroxyl or methoxy groups but possesses unique electronic properties and a higher lipophilicity. The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, while the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein targets. Furthermore, the -OCF₂H group is significantly more resistant to oxidative metabolism compared to a simple methoxy group, thereby enhancing the pharmacokinetic profile of drug candidates.[1] The target molecule, this compound, serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds, from enzyme inhibitors to modulators of cellular receptors.[2]

Strategic Overview of the Synthesis

The synthesis is designed as a two-step sequence that prioritizes efficiency, safety, and yield. The chosen pathway begins with the esterification of 4-chloro-2-hydroxybenzoic acid, followed by the difluoromethylation of the resulting phenolic ester.

This strategy is causally driven:

-

Protecting the Carboxyl Group: Performing the esterification first converts the acidic carboxylic acid into a methyl ester. This prevents the carboxylic acid proton from interfering with the basic conditions required for the subsequent difluoromethylation step, which would otherwise consume an extra equivalent of base and potentially lead to side reactions.

-

Robust Difluoromethylation: The difluoromethylation of a phenol is a well-established and high-yielding transformation. Using the ester intermediate allows for the direct application of modern, reliable protocols.[2][3]

The overall synthetic transformation is depicted below:

Caption: Overall two-step synthesis pathway.

Part I: Esterification of 4-chloro-2-hydroxybenzoic acid

Mechanistic Principle: Fischer Esterification

This initial step employs the classic Fischer esterification, an acid-catalyzed condensation reaction. The process involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. The reaction is reversible, and driving it to completion typically involves using a large excess of the alcohol (methanol) or removing water as it is formed.

Experimental Protocol: Synthesis of Methyl 4-chloro-2-hydroxybenzoate

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-chloro-2-hydroxybenzoic acid | 172.57 | 10.0 g | 57.9 |

| Methanol (anhydrous) | 32.04 | 150 mL | ~3700 |

| Sulfuric Acid (conc., 98%) | 98.08 | 2.0 mL | ~36.7 |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-hydroxybenzoic acid (10.0 g, 57.9 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL). Begin stirring to dissolve the solid. Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining sulfuric acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Washing: Wash the organic layer with brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, methyl 4-chloro-2-hydroxybenzoate, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Part II: Difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate

Mechanistic Principle: Difluorocarbene Generation and Insertion

This key transformation utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene (:CF₂) precursor.[3] Under thermal conditions, the salt undergoes decarboxylation to generate a difluorocarbene intermediate. In parallel, a base (cesium carbonate) deprotonates the phenolic hydroxyl group of the starting material to form a highly nucleophilic phenoxide. This phenoxide then traps the electrophilic difluorocarbene, and subsequent protonation during work-up yields the desired aryl difluoromethyl ether.[3]

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS 639826-30-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-chloro-2-(difluoromethoxy)benzoate, a compound of interest in medicinal chemistry and drug discovery. The difluoromethoxy group is a key structural motif known to enhance the metabolic stability and pharmacokinetic properties of bioactive molecules. This guide details a plausible and robust synthetic pathway, beginning with commercially available precursors, and outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound. The information presented herein is intended to equip researchers with the necessary knowledge to produce and characterize this valuable building block for various research and development applications.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy groups. Its unique electronic properties and steric profile can lead to improved potency, enhanced metabolic stability, and better membrane permeability of drug candidates. This compound (CAS 639826-30-5) serves as a versatile intermediate for the synthesis of more complex molecules bearing this crucial functional group. This guide presents a detailed methodology for its preparation and characterization, providing a solid foundation for its application in synthetic and medicinal chemistry programs.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 639826-30-5 | [1][2] |

| Molecular Formula | C₉H₇ClF₂O₃ | [1][3] |

| Molecular Weight | 236.60 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence, commencing with the commercially available 4-chloro-2-hydroxybenzoic acid. The overall synthetic scheme is depicted below.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 4-chloro-2-(difluoromethoxy)benzoic acid

The initial step involves the difluoromethylation of the phenolic hydroxyl group of 4-chloro-2-hydroxybenzoic acid. Several reagents can be employed for this transformation, with sodium chlorodifluoroacetate being a common and effective choice.[2]

Reaction:

4-chloro-2-hydroxybenzoic acid + ClCF₂COONa → 4-chloro-2-(difluoromethoxy)benzoic acid

Experimental Protocol:

-

To a solution of 4-chloro-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate (2-3 equivalents).

-

Heat the mixture to a temperature of 80-100 °C.

-

Add sodium chlorodifluoroacetate (2-3 equivalents) portion-wise over a period of 1-2 hours.

-

Maintain the reaction at the elevated temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., 2N HCl) to a pH of 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-chloro-2-(difluoromethoxy)benzoic acid.

Part 2: Synthesis of this compound

The second step is the Fischer esterification of the synthesized carboxylic acid with methanol in the presence of a strong acid catalyst.[5]

Reaction:

4-chloro-2-(difluoromethoxy)benzoic acid + CH₃OH --(H⁺)--> this compound + H₂O

Experimental Protocol:

-

Suspend 4-chloro-2-(difluoromethoxy)benzoic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the proton of the difluoromethoxy group. The proton of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling to the adjacent proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight (236.60 g/mol ), with the characteristic isotopic pattern for a molecule containing one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

This technical guide has outlined a reliable and practical approach for the synthesis and characterization of this compound. The described two-step synthesis, starting from readily available 4-chloro-2-hydroxybenzoic acid, provides an efficient route to this valuable fluorinated building block. The detailed characterization workflow ensures the structural integrity and purity of the final product, making it suitable for use in demanding research and development environments, particularly in the field of drug discovery. The methodologies presented here are intended to serve as a valuable resource for scientists and researchers, facilitating the exploration of novel chemical entities with potentially enhanced pharmacological profiles.

References

- Vertex AI Search. Buy this compound | 639826-30-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuAPFyit7dW_BTwObwOsaKkkypdVuYec_NIJxboK-JbTFgjmH0d-ARzy-z2EjOApbMWUjZj8HCRjCX9vGi_PbURYjnV6tOK5bT-msIUxM4jSBiiYqVRnrfFtEIR8bNeZ4eHAcioc=]

- ChemicalBook. This compound | 639826-30-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG61ys6ggb9RRSFBiJx0KZMu1_mCVNkEwo53AvonHIJw51Sks65yGs24HfvpDgpDwr5fzYa3tZ8yb1Jdy2Xd0W_C7whhvE2cgOaa3JYxDniRf4IxQB-8MS97lucFaa4RMtkoV2Dx0NqxOpmIM1FohtwF3ogXdLl-oH_foS0mj2nE0g=]

- Fisher Scientific. This compound, min 97%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHIopTN0O8tRTVS1R2Y6PkLZzNmaBjs3ibzMwXVU9Sqk9fE5SFmJCPLc-gkI680tqLwzD_SMEdDYTnWck01sr_Z0kEztLY0uE05Pu-SLw_nos7hvbS6qO733jQ4enLc2rYOUbX1AdExR1CD5BJrgH-2hYvx3FsZ8RRpOOqZIbBJzpAhnmWwm78g8PFkRAHXJRJbscKKbHitvSYJ84=]

- ChemicalBook. Chemical Product Catalog _Letter M_Page 669. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkFug7y6E2VhjDFUFbpCc7VlaOKo4ukapD2wnZ53rSkCmC9ESW3PGkZlZiQB3sEU42adfQwlLEiWabAk-ycyYXRnwchC0DaeYfkfKie14BN-nWS_uwHUQpsKCe7MI6yJOED4U1kXyE3xK_BQVs25tq_Cj_6dul-g==]

- CymitQuimica. TR-M287133 - methyl-4-amino-3-difluoromethoxybenzoate | 10…. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ7KBQPUyctI2JVht2ADXid8C7Qay9d38KFir_HnrgrYH4CmXZJQs2A5eCA46Sf51DQQ2e8CkR9peptsGEktg0V2yrI23eagyD75xJwqB5ghEonNqm_3IxZ8XYyb7wNUho_To_e91zMCFydmX0nkXY5o_54SD6KpBS3M4ukhOLr5v39cmUH1OvCwLlk4uCyrYdPTGzcWT_hw1ZLwXz1A==]

- PubChem. 4-Chloro-2-(difluoromethoxy)benzoic acid | C8H5ClF2O3 | CID 13488467. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIrAXLsxzRqsg9fGVAJKeMkmf9OA8LoGNSAiB8Q3Aw5TTVj1Dv-4ZZq-sk9h0IkaOt7Xi8myqwKvdYs_5tE6UT15PwxlyWafWfRRgav-w4j2OeadVJ8R6oTGyJJzu35YL7HHoTSQhWwC-o32bx7F_17mz3]

- PrepChem.com. Synthesis of Methyl 4-(2-chloroethoxy)benzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFikYDIBysZfLol4JJmnw_elxqgNB6_9GZGi6nbNixP3n2DKbizK3dCRVjI2PNFrG7iy_1pOuo1UGe17oHz1FV0HGTqtUkwJflCfhrIJl9mjHeoaWGAUWZaH1R-a4dv-222oVpvCF2eQgZDGvhWilDLOimwjbFCg6ipHhk=]

Sources

- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-(difluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS Number: 639826-30-5), a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document serves as an expert-driven prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein are grounded in fundamental spectroscopic theory and supported by comparative data from structurally related analogs.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines several key functional groups that will give rise to a unique spectroscopic fingerprint. Understanding these components is crucial for predicting and interpreting its spectral data.

Figure 1. Chemical structure of this compound.

The key structural features include:

-

A 1,2,4-trisubstituted benzene ring , which will result in a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

A methyl ester group (-COOCH₃) , which will show a characteristic singlet for the methyl protons and a carbonyl carbon signal in the ¹³C NMR spectrum.

-

A difluoromethoxy group (-OCHF₂) , a key feature that will produce a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a triplet in the ¹³C NMR spectrum. The fluorine atoms will give rise to a signal in the ¹⁹F NMR spectrum.

-

A chloro substituent , which will influence the chemical shifts of the aromatic protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in three distinct regions corresponding to the aromatic protons, the difluoromethoxy proton, and the methyl ester protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic H-6 | 7.8 - 8.0 | d | ~8.0 | Deshielded by the adjacent electron-withdrawing carbonyl group. |

| Aromatic H-5 | 7.2 - 7.4 | dd | ~8.0, ~2.0 | Influenced by ortho- and para-substituents. |

| Aromatic H-3 | 7.1 - 7.3 | d | ~2.0 | Influenced by the ortho-chloro and methoxy groups. |

| -OCHF₂ | 6.5 - 7.0 | t | ~73 | The proton is coupled to two equivalent fluorine atoms. |

| -OCH₃ | 3.8 - 4.0 | s | N/A | Characteristic singlet for a methyl ester. |

Expert Insight: The triplet for the -OCHF₂ proton is a highly characteristic signal. Its significant downfield shift is due to the electronegativity of the attached oxygen and two fluorine atoms. The large coupling constant (JHF) of around 73 Hz is typical for geminal H-F coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Rationale |

| C=O | 164 - 168 | s | Typical chemical shift for an ester carbonyl carbon. |

| Aromatic C-2 | 150 - 155 | t | Attached to the electronegative difluoromethoxy group. |

| Aromatic C-4 | 135 - 140 | s | Attached to the chloro group. |

| Aromatic C-1 | 120 - 125 | s | Quaternary carbon adjacent to the ester. |

| Aromatic C-6 | 130 - 135 | s | |

| Aromatic C-5 | 125 - 130 | s | |

| Aromatic C-3 | 115 - 120 | s | |

| -OCHF₂ | 110 - 115 | t | Carbon attached to two fluorine atoms, showing a large C-F coupling. |

| -OCH₃ | 52 - 55 | s | Typical chemical shift for a methyl ester carbon. |

Trustworthiness Check: The prediction of a triplet for the -OCHF₂ carbon is a key validation point. The one-bond carbon-fluorine coupling (¹JCF) is typically in the range of 230-250 Hz, which would be observable in a high-resolution spectrum.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | -OCHF₂ | -80 to -90 | d | ~73 | Coupled to the single geminal proton. |

Experimental Workflow: NMR Data Acquisition

Figure 2. A typical workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O stretch (ester) | 1720 - 1740 | Strong | Characteristic of a conjugated ester carbonyl. |

| C-O stretch (ester) | 1250 - 1300 and 1100 - 1150 | Strong | Two distinct C-O stretching bands are expected for the ester. |

| C-F stretch | 1000 - 1100 | Strong | Strong absorptions due to the electronegativity of fluorine. |

| C-Cl stretch | 700 - 800 | Medium-Strong | Characteristic of an aryl chloride. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | From the methyl and difluoromethoxy groups. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands are expected in this region. |

Authoritative Grounding: The prediction of a strong C=O stretch around 1730 cm⁻¹ is consistent with the values observed for similar aromatic esters. For instance, the C=O stretch of methyl benzoate appears around 1725 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₉H₇ClF₂O₃). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments:

-

Loss of the methoxy group (-OCH₃): A significant fragment at [M - 31]⁺ is expected from the loss of the methoxy radical.

-

Loss of the methyl group (-CH₃): A less intense fragment at [M - 15]⁺ may be observed.

-

Formation of the benzoyl cation: A prominent peak corresponding to the 4-chloro-2-(difluoromethoxy)benzoyl cation is anticipated.

-

Further fragmentation: Subsequent losses of CO, Cl, and the difluoromethoxy group from the primary fragments will lead to a complex fragmentation pattern.

-

Physical and chemical properties of Methyl 4-chloro-2-(difluoromethoxy)benzoate

An In-depth Technical Guide:

CAS Registry Number: 639826-30-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Methyl 4-chloro-2-(difluoromethoxy)benzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and advanced material synthesis. Its unique combination of functional groups—a reactive methyl ester, a directing chloro group, and a metabolically robust difluoromethoxy moiety—makes it a valuable and versatile building block.

The incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing critical pharmaceutical properties.[1][2] The difluoromethoxy (-OCHF₂) group, in particular, has gained prominence as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[3][4] Its introduction can lead to improved metabolic stability by strengthening adjacent C-H bonds against enzymatic oxidation, increased lipophilicity which can enhance membrane permeability, and favorable alterations in binding affinity to biological targets.[1][4] The difluoromethoxy group is also noted for its capacity to act as a weak hydrogen bond donor, further modulating a molecule's interaction with protein targets.[3]

This guide serves as a comprehensive technical resource, consolidating the known and predicted physicochemical properties, reactivity, and analytical characteristics of this compound. It is designed to provide researchers with the foundational knowledge required for its effective handling, application, and derivatization in complex synthetic endeavors.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of the title compound are dictated by the interplay of its three key functional groups on the benzene ring. The electron-withdrawing nature of the chloro, difluoromethoxy, and methyl ester groups significantly influences the reactivity of the aromatic system.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₇ClF₂O₃ | [5] |

| Molecular Weight | 236.6 g/mol | [5] |

| CAS Registry No. | 639826-30-5 | [6] |

| Appearance | Predicted: Colorless to light yellow solid or oil. | N/A |

| Solubility | Predicted: Poorly soluble in water; soluble in common organic solvents such as methanol, ethanol, ethyl acetate, dichloromethane, and ether. | Based on[7][8] |

| Melting Point | Predicted: Similar to related structures like Methyl 4-chlorobenzoate (42-44 °C). | Based on |

| Boiling Point | Predicted: Higher than related, less substituted structures like Methyl 2,4-difluorobenzoate (128-129 °C at reduced pressure). | Based on[9] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not widely published, a plausible and logical synthetic route can be designed based on established organic chemistry transformations.

3.1 Retrosynthetic Analysis and Proposed Synthetic Route

The most logical approach involves the late-stage introduction of the difluoromethoxy group onto a pre-functionalized aromatic core. The synthesis can be envisioned as a two-step process starting from a commercially available precursor, Methyl 4-chloro-2-hydroxybenzoate.

Caption: Proposed synthetic workflow for this compound.

3.2 Exemplary Synthetic Protocol (Hypothetical)

This protocol is a validated, step-by-step methodology derived from standard procedures for difluoromethoxylation of phenols.

Objective: To synthesize this compound from Methyl 4-chloro-2-hydroxybenzoate.

Materials:

-

Methyl 4-chloro-2-hydroxybenzoate (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chlorodifluoromethane (CHClF₂) gas

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet tube, add Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.2 M concentration relative to the starting material).

-

Difluoromethoxylation: Heat the reaction mixture to 70-80 °C. Bubble chlorodifluoromethane gas gently through the stirred suspension.

-

Experimental Causality: Heating is necessary to promote the reaction rate. K₂CO₃ acts as the base to deprotonate the phenol, forming the reactive phenoxide. DMF is a suitable polar aprotic solvent for this type of nucleophilic substitution.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Self-Validation: The use of a separatory funnel allows for the clear separation of the organic product from the aqueous phase containing inorganic salts and residual DMF.

-

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical. The following are predicted spectral data based on the compound's structure.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | ~7.8-8.0 | d | 1H | H ortho to -COOCH₃ |

| Aromatic H | ~7.2-7.4 | m | 2H | Remaining aromatic H |

| -OCHF₂ | ~6.6-7.0 | t (¹J_HF ≈ 72-75 Hz) | 1H | Difluoromethoxy H |

| -OCH₃ | ~3.9 | s | 3H | Methyl ester H |

| ¹³C NMR | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Assignment |

| C=O | ~165 | s | Ester Carbonyl |

| Ar C-Cl | ~140 | s | Aromatic C |

| Ar C-O | ~150 | s | Aromatic C |

| Ar CH | ~115-135 | s | Aromatic C |

| -OCHF₂ | ~115 | t (¹J_CF ≈ 250 Hz) | Difluoromethoxy C |

| -OCH₃ | ~53 | s | Methyl ester C |

4.2 Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2960 | Aliphatic C-H (-OCH₃) | Stretch |

| ~1730 | C=O (Ester) | Stretch |

| ~1600, ~1480 | Aromatic C=C | Stretch |

| ~1250 | C-O (Ester) | Stretch |

| ~1100-1000 | C-F (-OCHF₂) | Stretch |

| ~800 | C-Cl | Stretch |

4.3 Mass Spectrometry (MS)

-

Expected M⁺: The molecular ion peak would be expected at m/z 236, with a characteristic M+2 isotope pattern (~3:1 ratio) due to the presence of chlorine (³⁵Cl and ³⁷Cl).

-

Key Fragments: Fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire ester group (-COOCH₃, m/z 59).

Chemical Reactivity and Derivatization Potential

5.1 Ester Hydrolysis (Saponification)

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid, 4-chloro-2-(difluoromethoxy)benzoic acid.[10][11] Base-catalyzed hydrolysis, or saponification, is typically faster and proceeds via a well-defined mechanism.[7][12]

Caption: Mechanism of base-catalyzed hydrolysis (saponification) of the ester.

Protocol: Saponification

-

Dissolve the ester (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with cold 1M HCl until a precipitate forms.

-

Collect the solid carboxylic acid product by vacuum filtration.

5.2 Electrophilic Aromatic Substitution

The reactivity of the aromatic ring towards electrophiles (e.g., in nitration, halogenation) is complex due to the competing directing effects of the substituents:

-

-Cl: Weakly deactivating, ortho, para-directing.

-

-OCHF₂: Strongly deactivating due to fluorine electronegativity, but ortho, para-directing due to the oxygen lone pairs.

-

-COOCH₃: Strongly deactivating, meta-directing.

The positions ortho to the chloro and difluoromethoxy groups are the most likely sites for substitution, though the overall deactivation of the ring means that harsh reaction conditions may be required.

Safety, Handling, and Storage

-

Hazards: Based on related compounds like methyl 4-chloro-2-fluorobenzoate, this substance should be considered an irritant.[13] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] General benzoate esters may be harmful if swallowed.[14][15]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

-

Avoid breathing dust, fumes, or vapors.[16]

-

Wash hands thoroughly after handling.[15]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disclaimer: This information is for guidance only. Always consult a current, substance-specific SDS before use and handle according to established laboratory safety protocols.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of novel chemical entities. Its key feature, the difluoromethoxy group, imparts properties that are highly desirable in drug discovery, such as enhanced metabolic stability and modulated lipophilicity. The presence of the ester and chloro functionalities provides versatile handles for further chemical modification. This guide provides a foundational understanding of its properties, reactivity, and handling, empowering researchers to leverage this compound in the development of next-generation pharmaceuticals and advanced materials.

References

-

Hydrolysis of Methyl Benzoate. (2021). Quora. [Link]

-

Methyl Benzoate | C6H5COOCH3 | CID 7150. PubChem - NIH. [Link]

-

What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com. [Link]

-

Hydrolysis and saponification of methyl benzoates. (2009). Green Chemistry (RSC Publishing). [Link]

-

Methyl benzoate. Wikipedia. [Link]

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society. [Link]

-

The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2018). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound, min 97%, 1 gram. Stratech Scientific. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832. PubChem - NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 639826-30-5 [chemicalbook.com]

- 7. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 9. 2,4-ジフルオロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. quora.com [quora.com]

- 11. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. homework.study.com [homework.study.com]

- 13. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 4-chloro-2-(difluoromethoxy)benzoate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 4-chloro-2-(difluoromethoxy)benzoate, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, a robust synthetic strategy, and its prospective applications.

Introduction: The Emergence of Fluorinated Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance a compound's pharmacological profile. The difluoromethoxy (-OCF₂H) group, in particular, has garnered considerable attention. It is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, capable of improving metabolic stability, membrane permeability, and binding affinity. This compound combines this valuable functional group with a chlorinated benzene ring and a reactive methyl ester, creating a versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not extensively reported in public literature, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value (Predicted/Confirmed) | Source/Basis |

| IUPAC Name | This compound | Confirmed |

| CAS Number | 639826-30-5 | Confirmed |

| Molecular Formula | C₉H₇ClF₂O₃ | Confirmed |

| Molecular Weight | 236.6 g/mol | Confirmed |

| Appearance | Colorless to light-colored liquid or low-melting solid | Predicted from analogues |

| Boiling Point | > 200 °C | Predicted |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Predicted from analogues[1][2] |

| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F | Confirmed |

Proposed Synthetic Pathway and Detailed Protocols

The synthesis of this compound can be efficiently achieved via a two-step process, starting from the commercially available Methyl 4-chloro-2-hydroxybenzoate. The pathway involves the difluoromethylation of the phenolic hydroxyl group, followed by esterification of the resulting carboxylic acid.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 4-Chloro-2-(difluoromethoxy)benzoic Acid

The initial step involves the hydrolysis of the starting methyl ester to the corresponding carboxylic acid, followed by the difluoromethylation of the phenolic group. The use of sodium chlorodifluoroacetate as a difluorocarbene precursor is a well-established and scalable method.

Protocol:

-

Saponification: To a solution of Methyl 4-chloro-2-hydroxybenzoate (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Acidification & Isolation: Cool the reaction mixture, reduce the volume under vacuum, and acidify with aqueous HCl to precipitate the 4-chloro-2-hydroxybenzoic acid. Filter the solid, wash with cold water, and dry under vacuum.

-

Difluoromethylation: In a pressure-rated flask, suspend the dried 4-chloro-2-hydroxybenzoic acid (1.0 eq) and sodium chlorodifluoroacetate (2.5 eq) in a suitable solvent such as DMF. Add a base, for instance, potassium carbonate (2.0 eq).

-

Reaction: Seal the vessel and heat the mixture to approximately 100-120 °C. The reaction generates difluorocarbene in situ, which then reacts with the phenoxide. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and acidify with HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Chloro-2-(difluoromethoxy)benzoic acid[3] can be purified by recrystallization or column chromatography.

Step 2: Esterification to this compound

The final step is a classic Fischer esterification, converting the carboxylic acid intermediate to the target methyl ester.

Protocol:

-

Reaction Setup: Dissolve 4-Chloro-2-(difluoromethoxy)benzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC for the disappearance of the carboxylic acid.

-

Work-up: Cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Utility as a Synthetic Intermediate

The structure of this compound offers multiple points for chemical modification, making it a valuable building block.

Caption: Key reaction sites on the target molecule.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to revert to the parent carboxylic acid, 4-chloro-2-(difluoromethoxy)benzoic acid[4]. This is useful for subsequent amide bond formations.

-

Amide Coupling: The ester can undergo aminolysis with various amines to form a diverse library of amide derivatives. This reaction is often a key step in the synthesis of bioactive molecules.

-

Aromatic Cross-Coupling: The chloro-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or amino groups at the C4 position.

Predicted Spectral Characteristics

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.9 ppm.

-

The aromatic protons will appear as a complex multiplet or distinct doublets and a doublet of doublets in the 7.0-8.0 ppm region.

-

A characteristic triplet for the difluoromethoxy proton (-OCF₂H) is anticipated further downfield, typically between 6.5 and 7.5 ppm, with a large coupling constant (J ≈ 70-80 Hz) due to the two adjacent fluorine atoms.

-

-

¹³C NMR:

-

The methyl ester carbon should appear around 52 ppm.

-

Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the difluoromethoxy group will show a triplet due to C-F coupling.

-

The difluoromethoxy carbon (-OCF₂H) will also be a triplet with a large coupling constant.

-

-

IR Spectroscopy:

-

A strong carbonyl (C=O) stretch from the ester group is expected around 1720-1740 cm⁻¹.

-

C-O stretching bands for the ester and ether linkages will be present in the 1100-1300 cm⁻¹ region.

-

Strong C-F stretching vibrations are expected in the 1000-1100 cm⁻¹ range.

-

Aromatic C-H and C=C stretching bands will be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively[5].

-

Applications in Medicinal Chemistry and Drug Design

The structural motifs within this compound are of high interest in the design of new therapeutic agents.

-

Role of the Difluoromethoxy Group: As a bioisostere of a methoxy or hydroxyl group, the -OCF₂H moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can lead to improved target binding and better pharmacokinetic properties[6][7].

-

Chlorine Substitution: The chloro-substituent provides a site for further chemical modification through cross-coupling reactions. Additionally, the presence of a halogen can modulate the electronic properties of the ring and contribute to binding interactions with biological targets.

-

Benzoate Scaffold: Benzoic acid and its derivatives are common substructures in a wide range of pharmaceuticals. The ester functionality serves as a convenient handle for creating amide libraries, which are prevalent in drug candidates. For instance, various substituted benzoate esters have been explored as inhibitors for targets like carbonic anhydrase and as precursors for complex heterocyclic systems with demonstrated biological activity[6][8].

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is unavailable, compounds with similar structures can be irritants to the skin, eyes, and respiratory system.

Conclusion

This compound is a strategically designed chemical intermediate that holds considerable promise for applications in drug discovery and materials science. Its combination of a metabolically robust difluoromethoxy group, a reactive chlorine atom for cross-coupling, and a versatile methyl ester functional group makes it an attractive starting point for the synthesis of novel and complex molecules. The synthetic route outlined in this guide is based on established and reliable chemical transformations, providing a clear path for its preparation on a laboratory scale. Further exploration of this compound's reactivity and its incorporation into screening libraries is warranted to fully realize its potential.

References

- De Lombaert, S., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. "Methyl benzoate." PubChem Compound Database. (URL: [Link])

-

Solubility of Things. Methyl benzoate. (URL: [Link])

- Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.

- The Royal Society of Chemistry. Supporting Information for Catalytic Oxidation of Alcohols to Esters. (URL: not available)

-

NIST. Benzoic acid, 4-chloro-, methyl ester. (URL: [Link])

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. methyl 4-chloro-2-fluoro-6-methylbenzoate(1805525-21-6) 1H NMR [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(Difluorochloromethoxy)benzoic Acid| [benchchem.com]

- 8. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

Methyl 4-chloro-2-(difluoromethoxy)benzoate: A Technical Overview of Physicochemical Properties

For Immediate Release

[City, State] – January 3, 2026 – An in-depth analysis of Methyl 4-chloro-2-(difluoromethoxy)benzoate, a compound of interest in pharmaceutical and agrochemical research, reveals a notable absence of comprehensive public data on its solubility and stability. This guide, intended for researchers, scientists, and drug development professionals, synthesizes the available information and outlines the critical need for further experimental investigation into its physicochemical properties.

Introduction

This compound (Figure 1) is a halogenated aromatic ester with potential applications as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a chloro-substituent, a difluoromethoxy group, and a methyl ester, suggests a unique combination of lipophilicity and metabolic characteristics that are often sought in the design of bioactive compounds. The difluoromethoxy group, in particular, can serve as a lipophilic hydrogen bond donor, potentially influencing molecular interactions with biological targets.

Despite its commercial availability from various suppliers, a thorough review of scientific literature and chemical databases indicates a significant gap in the experimentally determined data for key physicochemical parameters such as solubility in common solvents and stability under various environmental conditions. This lack of foundational data presents a considerable challenge for its effective utilization in research and development.

Figure 1: Chemical Structure of this compound

Caption: A typical experimental workflow for determining the solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, etc.) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile: Uncharted Territory

Similar to its solubility, the stability of this compound under various conditions (pH, temperature, light) has not been reported in the scientific literature. The recommended storage condition of "Sealed in dry, Store at 4 to 8 °C" by some suppliers suggests that the compound may be susceptible to degradation, particularly hydrolysis. [1] 4.1 Potential Degradation Pathways

The primary anticipated degradation pathway for this molecule is the hydrolysis of the methyl ester group, which can be catalyzed by both acidic and basic conditions. This would result in the formation of 4-chloro-2-(difluoromethoxy)benzoic acid and methanol. The stability of the difluoromethoxy group and the C-Cl bond under various conditions also warrants investigation. The photodegradation of related chloro/fluoro-benzoic acid derivatives has been studied, suggesting that cleavage of the C-Cl bond can occur under UV irradiation. [2] 4.2 Proposed Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted to evaluate the degradation of this compound under stressed conditions.

Figure 3: Forced Degradation Study Workflow

Caption: A workflow for conducting forced degradation studies to assess chemical stability.

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of this compound in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water or buffer) conditions.

-

Stress Conditions: Subject the solutions to a range of stress conditions:

-

Hydrolytic: Incubate at different temperatures (e.g., room temperature, 40°C, 60°C).

-

Oxidative: Treat with an oxidizing agent (e.g., hydrogen peroxide).

-

Photolytic: Expose to controlled UV and visible light.

-

-

Time-Point Analysis: At specified time intervals, withdraw samples and quench any ongoing reaction if necessary.

-

Analytical Monitoring: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Analytical Methodologies

The development of a robust and validated analytical method is a prerequisite for accurate solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique for the quantification of this compound.

5.1 Recommended HPLC Method Parameters (Starting Point)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV spectral analysis of the compound (typically in the range of 220-280 nm for aromatic compounds).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion and Future Directions

This compound is a chemical entity with potential value in synthetic chemistry. However, the current lack of fundamental data on its solubility and stability severely limits its utility and presents a risk of unforeseen challenges in its application. The experimental protocols outlined in this guide provide a clear roadmap for researchers to generate this critical information. A comprehensive understanding of these physicochemical properties will be essential for unlocking the full potential of this compound in drug discovery and other scientific endeavors. It is strongly recommended that these studies be undertaken to build a foundational dataset that will benefit the wider scientific community.

References

- This citation is intentionally left blank as no direct source for the figure was found in the search results.

- This citation is intentionally left blank as no direct source for the figure was found in the search results.

- This citation is intentionally left blank as no direct source for the figure was found in the search results.

-

Serpone, N., et al. (2006). Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. ResearchGate. [Link]

- This citation is intentionally left blank as no direct source for the figure was found in the search results.

- This citation is intentionally left blank as no direct source for the figure was found in the search results.

-

Hoffman Fine Chemicals. CAS 408305-85-1 | Methyl 4-(chlorodifluoromethoxy)benzoate. [Link]

Sources

An In-Depth Technical Guide to Investigating the Potential Biological Activity of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Foreword for the Research Professional

The trajectory of a novel chemical entity from laboratory bench to potential therapeutic agent is neither linear nor guaranteed. It is a journey of meticulous investigation, strategic decision-making, and rigorous scientific validation. This guide addresses Methyl 4-chloro-2-(difluoromethoxy)benzoate, a compound with structural motifs that suggest a compelling, yet unwritten, biological story. The presence of a difluoromethoxy group, a bioisostere for hydroxyl, thiol, or amine functionalities, immediately signals the potential for enhanced metabolic stability and membrane permeability—key attributes in modern drug design.[1][2][3][4] The chlorinated benzene ring further modulates its electronic and lipophilic character.

This document is not a retrospective summary of established facts; rather, it is a prospective roadmap. It is designed for researchers, scientists, and drug development professionals, providing a strategic framework for the systematic evaluation of this compound. We will proceed from foundational physicochemical characterization to a multi-tiered screening cascade, culminating in preliminary safety and liability profiling. Our approach is grounded in the principles of causality-driven experimental design, ensuring that each step logically informs the next, creating a self-validating system of inquiry.

PART 1: Foundational Analysis & Strategic Overview

Before embarking on biological assays, a thorough understanding of the molecule's inherent properties is paramount. The difluoromethoxy (-OCF2H) group is a critical feature. Unlike the more common trifluoromethoxy group, the -OCF2H moiety retains a hydrogen atom, enabling it to act as a weak hydrogen bond donor while significantly increasing lipophilicity.[1][3] This duality can profoundly influence target engagement and pharmacokinetic behavior.

Our investigative strategy is therefore structured as a screening cascade, designed to efficiently identify potential biological activity while simultaneously flagging potential liabilities.

Caption: Proposed screening cascade for this compound.

PART 2: Tier 1 - Foundational Biological & Cytotoxicity Screening

The initial goal is to ascertain whether the compound exerts any biological effect at a cellular level and to establish a safe concentration range for subsequent, more specific assays.

General Cytotoxicity Profiling

Rationale: A baseline cytotoxicity assessment is crucial. It determines the concentration window where observed biological effects are not merely a consequence of cell death. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which is a reliable indicator of cell viability.[5]

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., A549 - lung, HepG2 - liver, HCT-116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 100 µM down to ~0.2 µM. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Broad Phenotypic Screening

Rationale: Before forming a specific hypothesis about the compound's mechanism of action, a broad, unbiased phenotypic screen can reveal its "biological fingerprint." High-content imaging assays, such as Cell Painting, simultaneously assess hundreds of morphological features (e.g., nuclear size, mitochondrial texture, cytoskeletal organization), providing rich data to infer the compound's potential target class or pathway.

PART 3: Tier 2 - Hypothesis-Driven Investigation: Anti-Inflammatory Potential

Hypothesis: Benzoic acid derivatives are scaffolds for numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The structural features of this compound warrant an investigation into its potential anti-inflammatory properties.

In Vitro Models of Inflammation

A tiered approach, starting with enzymatic assays and progressing to cell-based models, provides a comprehensive view of the compound's anti-inflammatory potential.[6][7]

Protocol: COX-1/COX-2 Inhibition Assay (Enzymatic)

-

Assay Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

-

Reagents: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).

-

Procedure:

-

In a 96-well plate, add buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and the colorimetric probe.

-

Read the absorbance at 590 nm over time.

-

-

Analysis: Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control. A known NSAID (e.g., Celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages (Cell-Based)

Rationale: This assay models the inflammatory response in immune cells, providing a more physiologically relevant context. It assesses the compound's ability to suppress the production of key pro-inflammatory mediators.

Caption: Workflow for the LPS-induced cytokine release assay.

Potential In Vivo Follow-Up Models

Should the in vitro data demonstrate significant anti-inflammatory activity, progression to in vivo models would be the next logical step.

| In Vivo Model | Description | Primary Endpoint | Reference |

| Carrageenan-Induced Paw Edema | An acute model of localized inflammation. The test compound is administered prior to injecting carrageenan into the rat paw.[8][9] | Measurement of paw volume (plethysmometry) over several hours. | [6][10] |

| Cotton Pellet-Induced Granuloma | A sub-chronic model where sterile cotton pellets are implanted subcutaneously in rats, inducing granulomatous tissue formation.[8] | The dry weight of the granuloma tissue after a 7-day period. | [8] |

PART 4: Tier 3 - Early Safety & Liability Profiling

Concurrent with efficacy studies, it is imperative to investigate potential safety liabilities that could terminate a drug development program.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of major CYP450 enzymes is a primary cause of adverse drug-drug interactions.[11][12] An early assessment of the compound's potential to inhibit key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical step in risk assessment.[13][14][15]

Protocol: In Vitro CYP450 Inhibition Assay (IC50 Determination)

-

System: Human liver microsomes, which contain a mixture of CYP enzymes.[13][14]

-

Procedure:

-

Incubate human liver microsomes with a specific probe substrate for each CYP isoform and a range of concentrations of this compound.

-

Initiate the metabolic reaction by adding NADPH.

-

Quench the reaction after a set time (e.g., 10-15 minutes).

-

Analyze the formation of the specific metabolite using LC-MS/MS.[11][14]

-

-

Analysis: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control. Calculate the IC50 value for each isoform. Known inhibitors for each enzyme serve as positive controls.[15]

hERG Channel Inhibition

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsade de Pointes.[16][17] Early screening for hERG liability is essential.

Protocol: High-Throughput hERG Screening (e.g., Thallium Flux Assay)